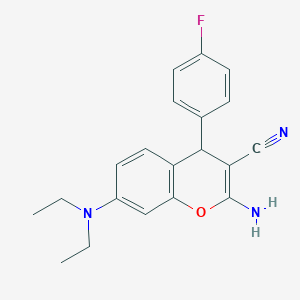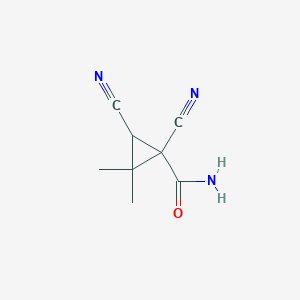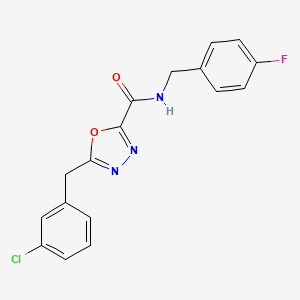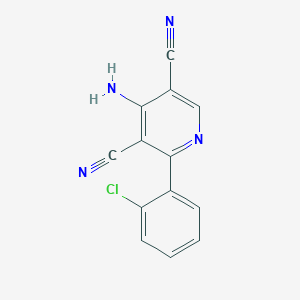
2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with diethylamine and a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or fluoro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-7-(dimethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile
- 2-amino-7-(diethylamino)-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile
- 2-amino-7-(diethylamino)-4-(4-bromophenyl)-4H-chromene-3-carbonitrile
Uniqueness
2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The diethylamino group also contributes to its unique chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H20FN3O |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H20FN3O/c1-3-24(4-2)15-9-10-16-18(11-15)25-20(23)17(12-22)19(16)13-5-7-14(21)8-6-13/h5-11,19H,3-4,23H2,1-2H3 |
Clave InChI |
VVAIKMXADATXRO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]propanenitrile](/img/structure/B11048934.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)


![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)


![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)
